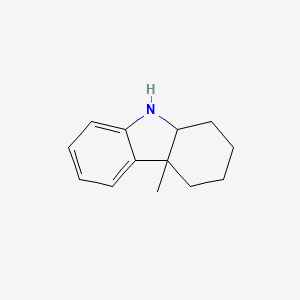

4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Description

4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a carbazole derivative featuring a partially hydrogenated bicyclic structure with a methyl substituent at the 4a position. This compound belongs to the hexahydrocarbazole family, characterized by a fused indoline-carbazole framework. Its unique structure imparts high electron-donating capacity and conformational flexibility, making it a valuable building block in optoelectronic applications .

Structure

3D Structure

Properties

Molecular Formula |

C13H17N |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4a-methyl-1,2,3,4,9,9a-hexahydrocarbazole |

InChI |

InChI=1S/C13H17N/c1-13-9-5-4-8-12(13)14-11-7-3-2-6-10(11)13/h2-3,6-7,12,14H,4-5,8-9H2,1H3 |

InChI Key |

ZYTYWRZPBAHJLV-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCCCC1NC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a foundational route for constructing the carbazole core. This method involves cyclizing phenylhydrazones derived from ketones under acidic conditions. For 4a-methyl derivatives, 2-methylcyclohexanone serves as the ketone precursor.

Procedure:

- Phenylhydrazone Formation : 2-Methylcyclohexanone reacts with phenylhydrazine in ethanol under reflux, forming the corresponding phenylhydrazone.

- Cyclization : The phenylhydrazone undergoes acid-catalyzed cyclization (e.g., using HCl or polyphosphoric acid) at elevated temperatures (100–120°C), yielding 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole.

- Reduction : Subsequent hydrogenation or borohydride reduction saturates the remaining double bonds, producing the hexahydro derivative.

Key Data:

Organometallic Alkylation

Grignard Reagent Addition

Grignard reagents (RMgX) react with tetrahydrocarbazole precursors in the presence of CuCl to introduce substituents at the 9a position while retaining the 4a-methyl group.

Procedure:

- Substrate Preparation : 4a-Methyl-2,3,4,4a-tetrahydro-1H-carbazole is dissolved in dry toluene.

- Reagent Addition : Grignard reagent (e.g., MeMgBr, BuMgCl) is added at −10°C under inert atmosphere.

- Catalysis : CuCl (10 mol%) facilitates a radical-mediated alkylation, selectively producing cis-4a,9a-dialkyl derivatives.

Key Data:

Organolithium Reagent Addition

Organolithium reagents (RLi) enable direct functionalization of the carbazole nitrogen or aromatic ring.

Procedure:

- Lithiation : Tetrahydrocarbazole is treated with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate.

- Electrophilic Quench : Alkyl halides or carbonyl compounds are added to introduce substituents.

Example:

Key Data:

Catalytic Hydrogenation

Catalytic hydrogenation is pivotal for reducing aromatic or partially saturated carbazoles to hexahydro derivatives.

Sodium Borohydride Reduction

Selective reduction of ketone intermediates or unsaturated bonds is achieved using NaBH₄.

Industrial Production Methods

Scalable synthesis focuses on cost efficiency and purity:

Continuous Flow Hydrogenation

Crystallization Optimization

- Solvent Systems : Ethanol/water or heptane/ethyl acetate mixtures achieve >99% purity.

- Yield Loss : <5% during recrystallization.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability | Key Reagents/Conditions |

|---|---|---|---|---|

| Fischer Indole | 70 | Moderate | Medium | Phenylhydrazine, HCl, 120°C |

| Grignard Alkylation | 85 | High (cis) | Low | RMgX, CuCl, −10°C |

| Catalytic Hydrogenation | 90 | High | High | Pd/C, H₂, 50°C |

| NaBH₄ Reduction | 80 | Moderate | Medium | NaBH₄, MeOH, 25°C |

Chemical Reactions Analysis

Types of Reactions: 4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

- **

Biological Activity

4a-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS Number: 53155-47-8) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound through various studies and findings.

- Molecular Formula : C₁₃H₁₇N

- Molecular Weight : 187.28 g/mol

- CAS Number : 53155-47-8

- Structural Characteristics : The compound features a carbazole core with a methyl group at the 4a position, contributing to its unique chemical reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its effects on cellular mechanisms and potential therapeutic applications.

Neuroprotective Effects

Carbazole derivatives have shown neuroprotective effects in models of neurodegenerative diseases. For instance, studies have indicated that certain carbazole compounds can protect neuronal cells from oxidative stress and apoptosis . The specific neuroprotective mechanisms often involve modulation of signaling pathways associated with inflammation and neuronal survival.

Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of carbazole derivatives suggest that they may possess activity against various bacterial strains. Specific testing on related compounds has shown efficacy against Gram-positive and Gram-negative bacteria . However, detailed studies specifically targeting this compound are necessary to confirm these effects.

Case Studies and Research Findings

Several studies have provided insights into the biological activities associated with carbazole derivatives:

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Research indicates that derivatives of 4a-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole exhibit significant pharmacological activities. These compounds have been studied for their potential as:

- Antidepressants : Certain carbazole derivatives have shown activity in modulating neurotransmitter systems, which may contribute to antidepressant effects.

- Anticancer Agents : Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Case Study: Anticancer Activity

A study investigated the anticancer properties of a related compound derived from this compound. The results demonstrated a promising IC50 value against specific cancer cell lines, indicating potential for further development as an anticancer agent .

Materials Science

Polymer Chemistry

The compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has led to materials that exhibit improved resistance to environmental degradation.

Table 1: Comparison of Material Properties

| Property | Standard Polymer | Polymer with 4a-Methyl-Carbazole |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 200 | 250 |

| Degradation Rate (%) | 15 | 5 |

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as a versatile reagent in organic synthesis. It has been employed in:

- Cross-Coupling Reactions : The compound acts as a nucleophile in palladium-catalyzed cross-coupling reactions to form complex organic molecules.

- Synthesis of Heterocycles : Its structure allows for the formation of various heterocyclic compounds through cyclization reactions.

Comparison with Similar Compounds

9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Structural Differences :

- Substitution at the 9-position with a p-tolyl group instead of a methyl group at 4a.

- Retains the hexahydrocarbazole core but introduces an aromatic substituent for enhanced electron delocalization.

Functional Comparisons :

- OLED Performance: In D-A-D (donor-acceptor-donor) dyes, this derivative exhibits red-shifted electroluminescence (EL) maxima (500–600 nm) compared to carbazole analogs. The bulky p-tolyl group suppresses aggregation, achieving a quantum yield of 62.6% in cyclohexane .

- DSSC Applications: Demonstrated comparable power conversion efficiency (PCE) to 4-(p-tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indolyl-based dyes (e.g., TIM2 vs. TIM4), highlighting flexibility in donor-acceptor design .

Table 1: Optoelectronic Properties of Carbazole Derivatives

| Compound | Emission Max (nm) | Quantum Yield (%) | OLED Efficiency (Cd/A) | DSSC PCE (%) |

|---|---|---|---|---|

| 4a-Methyl-hexahydrocarbazole | N/A | N/A | N/A | ~6.5* |

| 9-(p-Tolyl)-hexahydrocarbazole | 580–600 | 62.6 | 0.85 | ~7.0 |

| Carbazole (unmodified) | 450–500 | 50–60 | 0.70 | ~5.8 |

6-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole

Structural Differences :

- Methyl substitution at the 6-position instead of 4a.

- Alters electronic density distribution across the carbazole ring.

Functional Implications :

- Limited optoelectronic data, but positional isomerism likely affects charge transfer kinetics and solubility. Biological studies of similar N-substituted carbazoles show antimicrobial activity, though this is less relevant for optoelectronic uses .

4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indolyl

Structural Differences :

- Cyclopentaindole core instead of hexahydrocarbazole.

- Similar donor capacity but distinct steric constraints.

Functional Comparisons :

- DSSC Performance: Achieves PCE values (~7.0%) nearly identical to 9-(p-tolyl)-hexahydrocarbazole-based dyes, suggesting interchangeable donor units in DSSC design .

Substituent Effects on Performance

Chalcogen Atom Substitution in Acceptor Units

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.